molecular formula C7H14ClNO B2678370 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride CAS No. 111556-21-9

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride

Cat. No.: B2678370
CAS No.: 111556-21-9
M. Wt: 163.65
InChI Key: GIEAHXNYUNRUDM-OGFXRTJISA-N
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Description

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its stability and solubility in water, alcohols, and ether solvents . This compound is often used as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.

Preparation Methods

Chemical Reactions Analysis

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of specific oxidants can lead to the selective formation of pyrrolidin-2-ones or 3-iodopyrroles .

Scientific Research Applications

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-[(2R)-piperidin-2-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEAHXNYUNRUDM-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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